molecular formula C19H24N2O4S B3007377 3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide CAS No. 899967-29-4

3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide

Cat. No.: B3007377
CAS No.: 899967-29-4
M. Wt: 376.47
InChI Key: UOCCAQPXJLADDE-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a sulfamoyl group, and a phenylpropyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Sulfamoyl Intermediate: The reaction begins with the formation of the sulfamoyl intermediate by reacting 3-phenylpropylamine with a suitable sulfonyl chloride under basic conditions.

    Coupling with Benzamide: The sulfamoyl intermediate is then coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide.

    Reduction: Formation of 3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide
  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-methoxy-N-[2-(3-phenylpropylsulfamoyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-25-18-11-5-10-17(15-18)19(22)20-13-14-26(23,24)21-12-6-9-16-7-3-2-4-8-16/h2-5,7-8,10-11,15,21H,6,9,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCCAQPXJLADDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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